4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXILFRIGACQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrazole and pyridine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a β-diketone. The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The carboxamide group can undergo substitution reactions to form different amides or esters.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Various amides and esters.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and pyrazole structures. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and lung adenocarcinoma cells. In one study, a thiazole-integrated compound displayed an IC50 value of 23.30 mM against A549 cells, indicating promising selectivity and potency .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (mM) | Activity |
|---|---|---|---|
| Compound 1 | A549 | 23.30 ± 0.35 | Moderate |
| Compound 2 | U251 | <10 | High |
| Compound 3 | WM793 | >1000 | Low |
AMPK Inhibitors
The compound is also being explored for its potential as an AMP-activated protein kinase (AMPK) inhibitor, which plays a crucial role in regulating cellular energy homeostasis. Research indicates that thiazole derivatives can be synthesized to develop novel AMPK inhibitors that may lead to new anticancer therapies .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives, suggesting that compounds like 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide could exhibit similar properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process .
Case Study 1: Synthesis and Evaluation of Thiazole-Pyridine Hybrids
A recent study synthesized thiazole-pyridine hybrids and evaluated their anticancer activity against several cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One hybrid showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil . This suggests that modifications to the thiazole structure can enhance anticancer efficacy.
Case Study 2: Structure-Activity Relationship Analysis
A structure–activity relationship (SAR) analysis conducted on thiazole derivatives indicated that the presence of electron-withdrawing groups significantly enhances cytotoxicity against cancer cells. The study highlighted how specific substitutions on the thiazole ring can lead to increased potency against various cancer types .
Mechanism of Action
The mechanism by which 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound’s structural analogs vary in heterocyclic cores, substituent positions, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis based on the evidence:
Key Findings from Comparative Studies
Bioactivity: The target compound’s pyridinyl-pyrazolyl-thiazole architecture aligns with kinase inhibitors like SRT2104 (GSK-2245840B), which exhibits anti-inflammatory activity via ATP-competitive binding . In contrast, pyrazole-4-carboxamide derivatives (e.g., 3a–3e) show cytotoxicity in cancer cell lines, attributed to chloro and cyano substituents enhancing electrophilicity . Thiadiazole-carboxamides (e.g., 18j–18o) demonstrate moderate anticancer activity, but their thiadiazole cores are less metabolically stable than thiazoles .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels routes for 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, where ethyl carboxylate intermediates are hydrolyzed and coupled with amines . However, introducing the 1-methylpyrazole group may require additional steps, such as Suzuki-Miyaura coupling or nucleophilic substitution, as seen in pyridinylmethyl-linked analogs .
Physicochemical Properties :
- Solubility : The 1-methylpyrazole group in the target compound likely enhances aqueous solubility compared to chlorinated analogs (e.g., 3b, 3e) .
- Thermal Stability : Melting points of analogs range from 123–202°C, influenced by substituent polarity. The target compound’s melting point is unreported but expected to fall within this range due to structural similarity.
Metabolic Stability :
- Methyl groups on pyrazole (target compound) and morpholine (SRT2104) reduce oxidative metabolism, as evidenced by improved half-lives in microsomal assays . In contrast, unsubstituted pyrazoles (e.g., 3a) show faster clearance .
Biological Activity
4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide (CAS Number: 2034522-35-3) is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of the compound is , with a molecular weight of 313.4 g/mol. The compound's structure contains a thiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
| Property | Value |
|---|---|
| CAS Number | 2034522-35-3 |
| Molecular Formula | C₁₅H₁₅N₅OS |
| Molecular Weight | 313.4 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
- Inhibition of Kinases : Many thiazole derivatives inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may enhance apoptotic pathways in cancer cells by modulating anti-apoptotic proteins.
- DNA Interaction : Some studies suggest that thiazole-containing compounds can bind to DNA, disrupting replication and transcription processes.
-
Case Studies :
- A study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 3.79 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
- Another research highlighted that compounds with similar structures showed significant inhibition against the HCT116 and HepG2 cell lines, suggesting broad-spectrum anticancer activity .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. The presence of the pyrazole moiety enhances the ability of these compounds to inhibit inflammatory mediators.
- Mechanisms :
- Cytokine Inhibition : Compounds may reduce the production of pro-inflammatory cytokines.
- NF-kB Pathway Modulation : Some studies suggest that these compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Essential for anticancer activity; modifications in this ring can significantly alter potency.
- Pyrazole Substituents : Variations in the pyrazole group can enhance or diminish biological activity; for example, methyl substitutions at specific positions have been shown to improve efficacy against certain cancer cell lines .
- Pyridine Linkage : The pyridine moiety contributes to the overall stability and bioavailability of the compound.
Q & A
Basic Research Question
- Enzymatic Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-conjugated luminescent substrates. IC values are calculated via dose-response curves .
- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase active sites (e.g., hydrophobic interactions with pyridine-thiazole motifs) .
- Structure-Activity Relationship (SAR) : Modify pyrazole methyl or thiazole substituents to correlate structural changes with activity .
How should conflicting solubility data between computational predictions and experiments be resolved?
Advanced Research Question
Q. Example Data Contradiction :
| Method | Predicted Solubility (mg/mL) | Observed Solubility (mg/mL) |
|---|---|---|
| COSMO-RS (DMSO) | 12.3 | 8.7 ± 0.9 |
| Experimental (PBS) | N/A | 0.45 ± 0.1 |
What advanced purification techniques are recommended for isolating polar derivatives?
Basic Research Question
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient .
- Ion-Exchange Chromatography : For charged intermediates (e.g., pyrazole-carboxylic acids) .
Advanced Research Question
- MW-Assisted Crystallization : Enhance crystal purity by controlled cooling rates (2°C/min) .
What strategies optimize coupling efficiency between pyridine and thiazole moieties?
Advanced Research Question
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura couplings or CuI for Ullmann reactions .
- Microwave Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, improving yields by 15–20% .
How to address discrepancies in biological activity across assay systems?
Advanced Research Question
- Standardized Protocols : Use identical cell lines (ATCC-validated) and assay durations (e.g., 48 h for MTT) .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
What computational methods validate the proposed binding mode with target proteins?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
- Free-Energy Perturbation (FEP) : Quantify contributions of pyrazole methyl groups to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
